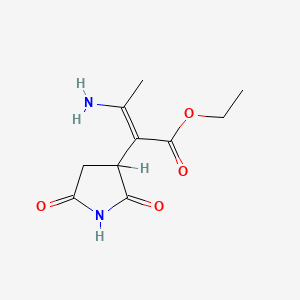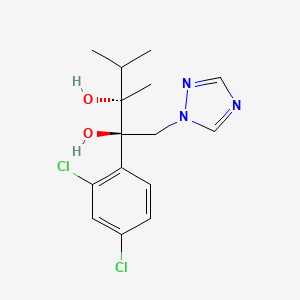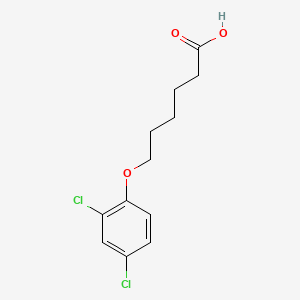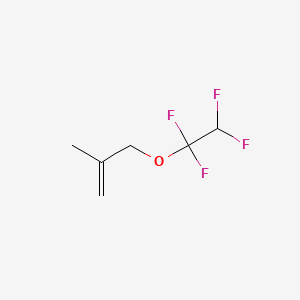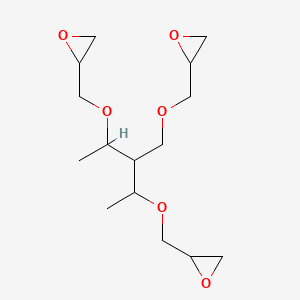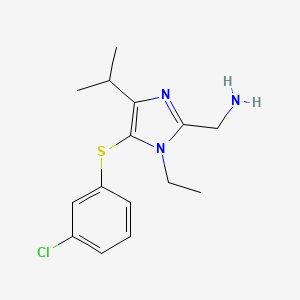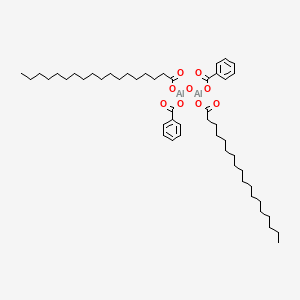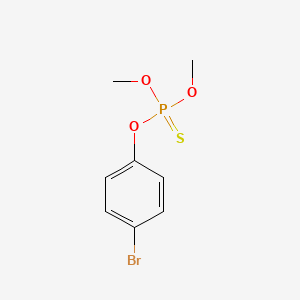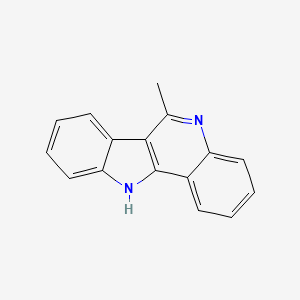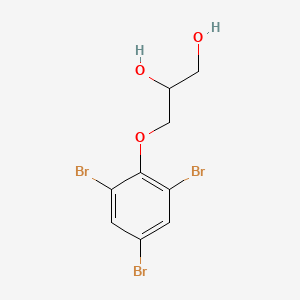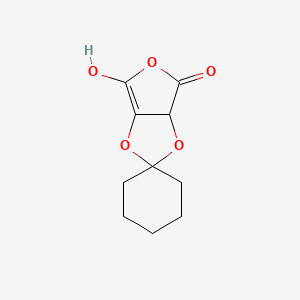
Dihydro-6'-hydroxyspiro(cyclohexane-1,2'-furo(3,4-d)(1,3)dioxol)-4'(3'aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 285-109-3, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder that is soluble in organic solvents and is known for its ability to decompose and release nitrogen gas, making it a valuable initiator in polymerization reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→CH3C(CN)(N2H2)CH3+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Decomposition: Upon heating, it decomposes to release nitrogen gas, which is a key feature in its use as a polymerization initiator.
Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Decomposition: Typically occurs at elevated temperatures (around 70-90°C) in the presence of organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Decomposition: The primary product is nitrogen gas, along with smaller organic fragments.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Substituted derivatives of 2,2’-azobis(2-methylpropionitrile).
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as an initiator in the polymerization of various monomers to form polymers such as polyacrylonitrile and polystyrene.
Biology: Employed in the study of free radical mechanisms and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to initiate polymerization reactions.
Mechanism of Action
The primary mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals then initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition process can be represented as follows:
CH3C(CN)(N2H2)CH3→2CH3C(CN)CH2⋅+N2
The generated free radicals are highly reactive and can propagate the polymerization process by continuously reacting with monomers.
Comparison with Similar Compounds
Similar Compounds
2,2’-azobis(2-methylbutyronitrile): Similar in structure but with a longer carbon chain.
2,2’-azobis(2-cyclohexylpropionitrile): Contains a cyclohexyl group instead of a methyl group.
2,2’-azobis(isobutyronitrile): Another commonly used azo initiator with similar properties.
Uniqueness
2,2’-azobis(2-methylpropionitrile) is unique due to its high efficiency as a polymerization initiator and its ability to decompose at relatively low temperatures, making it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
85029-84-1 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-hydroxyspiro[6aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-6-one |
InChI |
InChI=1S/C10H12O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6,12H,1-5H2 |
InChI Key |
XZWKPGHLCUKSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3C(=C(OC3=O)O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


